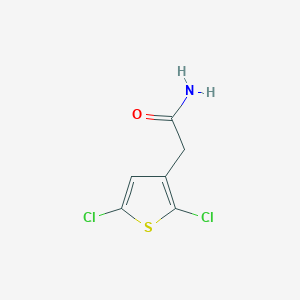

2-(2,5-Dichlorothiophen-3-yl)acetamide

Description

Properties

IUPAC Name |

2-(2,5-dichlorothiophen-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NOS/c7-4-1-3(2-5(9)10)6(8)11-4/h1H,2H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTJNKBYTLLKCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1CC(=O)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34967-62-9 | |

| Record name | 2',5'-DICHLORO-3-THIOPHENEACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Strategies for 2-(2,5-Dichlorothiophen-3-yl)acetamide

Direct synthesis of this compound would involve the formation of the acetamide (B32628) group from a pre-existing 2-(2,5-dichlorothiophen-3-yl)acetic acid or a related derivative. A common laboratory and industrial method for forming amides is the reaction of a carboxylic acid with an amine, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species like an acyl chloride. nih.gov For instance, a plausible direct approach would be the N-acylation of ammonia (B1221849) or an ammonia equivalent using an activated form of 2-(2,5-dichlorothiophen-3-yl)acetic acid. nih.gov

A typical two-step process for a similar compound involved first activating the carboxylic acid with thionyl chloride to form the acyl chloride intermediate. nih.gov This highly reactive intermediate is then reacted with an appropriate amine to form the final amide product. nih.govnih.gov This method is advantageous as it often leads to high yields and facilitates product purification. nih.gov

Approaches to Synthesize Precursors Incorporating the 2,5-Dichlorothiophen-3-yl Moiety

The creation of the core 2,5-dichlorothiophen-3-yl structure is a critical preliminary step. The synthesis of 2,5-dichlorothiophene (B70043) itself can be achieved through the direct chlorination of thiophene (B33073) or, more selectively, by reacting 2-chlorothiophene (B1346680) with chlorine. google.com This process is followed by heating with an alkali to decompose addition byproducts, and then distillation to isolate the desired 2,5-dichlorothiophene. google.com Once this core is obtained, further functionalization is required to introduce the necessary side chains.

1-(2,5-Dichlorothiophen-3-yl)ethanone, also known as 2,5-dichloro-3-acetylthiophene, serves as a versatile and crucial intermediate in the synthesis of various derivatives. nih.govresearchgate.netevitachem.com This ketone provides a reactive handle for a multitude of chemical transformations. For example, it can undergo condensation reactions with various aldehydes to form chalcones or can be used to synthesize hydrazone derivatives. nih.govresearchgate.net The synthesis of (Z)-1-(2,5-Dichloro-3-thien-yl)ethanone Semicarbazone from this intermediate has been reported, highlighting its utility in creating molecules with specific stereochemistry. nih.gov The structural planarity of these derivatives and the potential for intermolecular interactions like π-π stacking are notable features. nih.govnih.gov

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and indispensable tools for the functionalization of thiophene rings. mdpi.comnih.gov This reaction creates carbon-carbon bonds by coupling an organoborane (like an arylboronic acid) with an organic halide in the presence of a palladium catalyst and a base. mdpi.comlibretexts.org

The Suzuki reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the use of non-toxic and stable boron derivatives. nih.gov It has been successfully employed to synthesize a series of 3,4-biaryl-2,5-dichlorothiophene derivatives from 3,4-dibromo-2,5-dichlorothiophene (B1310887) and various arylboronic acids. mdpi.com Similarly, 2,5-dibromo-3-hexylthiophene (B54134) has been used to create 2,5-biaryl-3-hexylthiophenes. nih.gov

A typical set of conditions for these reactions is summarized in the table below.

| Component | Example Reagent/Condition | Function | Reference |

|---|---|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates the catalytic cycle | mdpi.comnih.gov |

| Base | Potassium Phosphate (K₃PO₄) | Activates the organoborane | mdpi.comnih.gov |

| Solvent System | 1,4-Dioxane and Water (4:1) | Solubilizes reactants | mdpi.com |

| Temperature | 90 °C | Provides activation energy | mdpi.comnih.gov |

One-Pot Synthetic Procedures for this compound Derivatives

One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.govnih.gov The Gewald reaction, a classic one-pot method, is used to synthesize 2-aminothiophenes from a ketone, an active nitrile, and elemental sulfur, showcasing the power of this approach for building thiophene rings. derpharmachemica.com

While a specific one-pot procedure for this compound is not prominently documented, the principles are widely applied. For instance, conditions allowing the one-pot 2,5-diheteroarylation of 2,5-dibromothiophene (B18171) derivatives using palladium catalysts have been developed, yielding complex structures efficiently. researchgate.net Such strategies could conceivably be adapted to build acetamide derivatives by incorporating the necessary reagents in a sequential, one-pot process.

Condensation Reactions and Multi-Component Strategies for Diverse Scaffolds Bearing the Dichlorothiophenyl Group

Condensation reactions are fundamental in extending the carbon framework of molecules. The Claisen-Schmidt condensation, for example, has been used to synthesize novel chalcone (B49325) derivatives from 2,5-dichloro-3-acetylthiophene and various aryl or heteroaryl aldehydes. researchgate.net This reaction typically occurs under basic conditions (e.g., using KOH in methanol) and provides a versatile route to compounds with potential biological activity. researchgate.net Lewis acid-catalyzed condensation reactions have also been shown to be effective, demonstrating remarkable functional group tolerance with dichlorothiophene substituents. acs.org

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.govbeilstein-journals.org MCRs are celebrated for their high atom economy and efficiency in generating molecular diversity. nih.govbeilstein-journals.org The Ugi reaction is a well-known MCR that combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce α-acylaminoamides. beilstein-journals.org Such strategies are powerful for rapidly assembling diverse chemical libraries and could be employed to create complex structures bearing the dichlorothiophenyl group by using a dichlorothiophene-containing aldehyde or amine as one of the components. beilstein-journals.orgmdpi.com

Mechanistic Investigations of Reaction Pathways in Synthetic Transformations

Understanding the mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and extending their scope. The mechanism of the palladium-catalyzed Suzuki coupling is well-established and proceeds through a catalytic cycle involving three key steps. libretexts.orgnih.gov

Oxidative Addition : The active Palladium(0) catalyst reacts with the organic halide (e.g., a brominated dichlorothiophene), inserting itself into the carbon-halogen bond to form a Palladium(II) complex. libretexts.orgyoutube.com This is often the rate-determining step of the cycle. libretexts.org

Transmetalation : The organic group from the organoborane reagent is transferred to the Palladium(II) complex, displacing the halide. This step is typically facilitated by a base, which forms a more nucleophilic boronate species. libretexts.orgyoutube.com

Reductive Elimination : The two organic groups on the Palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the product. This step also regenerates the active Palladium(0) catalyst, allowing the cycle to continue. libretexts.orgyoutube.com

Mechanistic studies of other relevant reactions, such as nucleophilic aromatic substitution (SNAr) on thiophene rings, have also been conducted. These investigations, often supported by theoretical DFT calculations, confirm the formation of reaction intermediates and help predict the most reactive sites on the molecule. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of 2-(2,5-Dichlorothiophen-3-yl)acetamide is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts are influenced by the electron density around the protons, which is in turn affected by the presence of electronegative atoms and aromatic systems.

The methylene (B1212753) protons (-CH₂-) of the acetamide (B32628) group are expected to appear as a singlet, integrating to two protons. Due to the proximity of the electron-withdrawing dichlorothiophene ring and the carbonyl group, this signal would likely be found in the range of 3.5-4.0 ppm. The single proton on the thiophene (B33073) ring (H-4) is anticipated to resonate as a singlet in the aromatic region, typically between 7.0 and 7.5 ppm. The deshielding effect of the two adjacent chlorine atoms and the sulfur atom in the thiophene ring contributes to its downfield shift. The amide protons (-NH₂) are expected to produce a broad singlet, the chemical shift of which can be highly variable (typically 5.0-8.0 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ (Amide) | 5.0 - 8.0 | Broad Singlet | 2H |

| Thiophene-H4 | 7.0 - 7.5 | Singlet | 1H |

| -CH₂- (Methylene) | 3.5 - 4.0 | Singlet | 2H |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon (C=O) of the acetamide group is expected to be the most downfield signal, typically appearing in the range of 165-175 ppm. The carbons of the dichlorothiophene ring are expected to resonate in the aromatic region (120-140 ppm). The carbons directly bonded to the chlorine atoms (C-2 and C-5) will be significantly deshielded and are expected to appear at the lower end of this range. The substituted carbon (C-3) and the protonated carbon (C-4) will have distinct chemical shifts within this region. The methylene carbon (-CH₂-) is anticipated to appear in the range of 35-45 ppm.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 165 - 175 |

| Thiophene C-2, C-5 | 125 - 140 |

| Thiophene C-3, C-4 | 120 - 135 |

| -CH₂- (Methylene) | 35 - 45 |

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this molecule, since all the proton signals are expected to be singlets, no cross-peaks would be anticipated in a COSY spectrum, confirming the absence of proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the methylene proton signal to the methylene carbon signal, and the thiophene proton signal to its corresponding carbon (C-4).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the methylene protons showing a cross-peak with the carbonyl carbon and the C-3 and C-4 carbons of the thiophene ring. The thiophene proton (H-4) would be expected to show correlations to C-2, C-3, and C-5 of the thiophene ring. These correlations would be instrumental in confirming the substitution pattern of the thiophene ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the vibrations of its functional groups.

The amide group gives rise to several characteristic bands. The N-H stretching vibrations of the primary amide (-NH₂) are expected to appear as two bands in the region of 3100-3500 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong, sharp absorption typically found between 1630 and 1695 cm⁻¹. The N-H bending vibration (Amide II band) is expected in the range of 1550-1650 cm⁻¹.

The thiophene ring will also exhibit characteristic C-H and C=C stretching vibrations. The aromatic C-H stretching is expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the ring typically appear in the 1300-1500 cm⁻¹ region. The C-Cl stretching vibrations are expected at lower wavenumbers, generally in the 600-800 cm⁻¹ range.

Expected IR and Raman Band Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3100 - 3500 | Medium - Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium - Weak |

| C=O Stretch (Amide I) | 1630 - 1695 | Strong |

| N-H Bend (Amide II) | 1550 - 1650 | Medium - Strong |

| C=C Stretch (Thiophene) | 1300 - 1500 | Medium |

| C-Cl Stretch | 600 - 800 | Medium - Strong |

The precise positions and shapes of the vibrational bands can provide information about the molecule's conformation. For instance, the frequency of the C=O stretching vibration can be influenced by intramolecular hydrogen bonding between one of the amide protons and the sulfur or a chlorine atom of the thiophene ring. Such an interaction could lead to a slight lowering of the C=O stretching frequency. Furthermore, analysis of the low-frequency region of the Raman spectrum could potentially reveal torsional modes related to the rotation around the C-C bond connecting the acetamide group to the thiophene ring, offering further insights into the preferred molecular conformation in the solid state or in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information helps in determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules. In a typical ESI-MS analysis of this compound, the compound is dissolved in a suitable solvent and introduced into the mass spectrometer. The analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the molecular weight of 210.08 g/mol , this peak would appear at an m/z (mass-to-charge ratio) of approximately 211.08. The presence of two chlorine atoms would also result in a characteristic isotopic pattern for the molecular ion peak, with [M+2] and [M+4] peaks appearing due to the natural abundance of ³⁷Cl.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a more precise measurement of the mass-to-charge ratio, allowing for the determination of the exact molecular formula of a compound. For this compound, HRESIMS is crucial for confirming its elemental composition. The high-resolution data can distinguish between compounds with the same nominal mass but different elemental formulas.

| Ion | Calculated m/z | Observed m/z | Difference (ppm) | Molecular Formula |

| [M+H]⁺ | 210.9598 | Data not available | Data not available | C₆H₆Cl₂NOS⁺ |

Note: Specific experimental observed m/z and difference values are not publicly available in the searched literature.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. By comparing the experimentally determined percentages of each element with the calculated theoretical values, the purity and empirical formula of the compound can be verified. For this compound (C₆H₅Cl₂NOS), the theoretical elemental composition is calculated based on its molecular formula.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 34.30 | Data not available |

| Hydrogen (H) | 2.40 | Data not available |

| Chlorine (Cl) | 33.75 | Data not available |

| Nitrogen (N) | 6.67 | Data not available |

| Oxygen (O) | 7.61 | Data not available |

| Sulfur (S) | 15.26 | Data not available |

Note: Specific experimental percentage values are not publicly available in the searched literature.

This rigorous analytical characterization is essential for ensuring the structural integrity and purity of this compound for any subsequent scientific investigation or application.

Crystallographic Investigations and Solid State Structural Analysis

Single Crystal X-ray Diffraction (SC-XRD) for Precise Molecular and Crystal Structures

Single-crystal X-ray diffraction stands as the definitive technique for elucidating the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method would provide unequivocal insights into the molecular conformation, bond lengths, bond angles, and the packing of 2-(2,5-Dichlorothiophen-3-yl)acetamide molecules in the crystalline state.

Furthermore, this technique would yield accurate measurements of all bond lengths and angles within the molecule. This empirical data is crucial for understanding the electronic effects of the chloro-substituents and the acetamide (B32628) group on the thiophene (B33073) ring. A comprehensive table of these bond parameters would be a primary outcome of such an investigation.

Interactive Table: Expected Bond Parameters from SC-XRD Analysis

| Bond Type | Expected Length (Å) | Bond Angle | Expected Angle (°) |

| C-Cl | Data Unavailable | C-S-C | Data Unavailable |

| C-S | Data Unavailable | C-C-Cl | Data Unavailable |

| C-C (thiophene) | Data Unavailable | C-C-C (thiophene) | Data Unavailable |

| C-C (side chain) | Data Unavailable | C-C-N | Data Unavailable |

| C=O | Data Unavailable | O=C-N | Data Unavailable |

| C-N | Data Unavailable | C-N-H | Data Unavailable |

| N-H | Data Unavailable | H-N-H | Data Unavailable |

Note: The table is populated with placeholders as specific experimental data for this compound is not available.

Beyond the individual molecule, SC-XRD reveals how molecules arrange themselves in a repeating three-dimensional lattice. This analysis would determine the crystal system, space group, and the dimensions of the unit cell for this compound. This information is fundamental to understanding the macroscopic properties of the crystalline material.

Interactive Table: Hypothetical Unit Cell Parameters

| Parameter | Value |

| Crystal System | Data Unavailable |

| Space Group | Data Unavailable |

| a (Å) | Data Unavailable |

| b (Å) | Data Unavailable |

| c (Å) | Data Unavailable |

| α (°) | Data Unavailable |

| β (°) | Data Unavailable |

| γ (°) | Data Unavailable |

| Volume (ų) | Data Unavailable |

| Z | Data Unavailable |

Note: The table is populated with placeholders as specific experimental data for this compound is not available.

Supramolecular Interactions in the Solid State

The arrangement of molecules in a crystal is governed by a network of non-covalent interactions. A detailed crystallographic study would allow for a thorough analysis of these forces, which are critical in determining the stability and physical properties of the solid.

The aromatic nature of the dichlorothiophene ring suggests the potential for π-stacking interactions between adjacent rings. An analysis of the crystal structure would reveal the presence of any such interactions, characterizing them as either face-to-face or offset. The centroid-to-centroid distance and the slip angle between stacked rings would be key parameters in quantifying the nature and strength of these interactions. Studies on similar aromatic systems often reveal these types of interactions contributing to crystal stability.

The two chlorine atoms on the thiophene ring are potential halogen bond donors. A crystallographic analysis would investigate the possibility of C-Cl...O or C-Cl...N halogen bonds, where the chlorine atom interacts with an electron-rich region of a neighboring molecule. Other weak non-covalent interactions, such as dipole-dipole forces and van der Waals contacts, would also be systematically analyzed to provide a complete picture of the forces governing the crystal packing.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification

For many related dichlorothiophene derivatives that have been studied, Hirshfeld analyses have revealed significant contributions from Cl···H, H···H, C···H, and Cl···Cl contacts to the crystal stability. However, without experimental crystallographic data for this compound, a specific analysis of its intermolecular interactions cannot be performed.

Conformational Analysis and Dihedral Angle Characterization in the Crystalline State

The conformation of a molecule in its solid state is dictated by a combination of intramolecular forces, which favor certain geometries, and intermolecular forces, which influence how the molecule packs in a crystal. Dihedral angles, which describe the rotation around chemical bonds, are key parameters in defining the three-dimensional shape of a molecule.

In the case of this compound, the dihedral angles of interest would include the rotation around the C-C bond connecting the thiophene ring to the acetamide group, as well as the orientation of the amide plane relative to the thiophene ring. These conformational details have a direct impact on the potential for hydrogen bonding and other intermolecular interactions.

While conformational analyses have been conducted for similar structures, demonstrating, for example, the planarity or twisting between aromatic rings and substituent groups, this specific information is not available for this compound. The lack of crystallographic data prevents the determination of its precise solid-state conformation and the characterization of its key dihedral angles.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Studies for Electronic and Structural Properties

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost in studying the electronic structure of molecules. It is extensively used to investigate the geometry, reactivity, and stability of compounds like 2-(2,5-Dichlorothiophen-3-yl)acetamide.

Table 1: Predicted Structural Parameters of Thiophene (B33073) and Acetamide (B32628) Moieties from DFT Studies on Analogous Compounds

| Parameter | Typical Predicted Value Range |

| C-S bond length (thiophene) | 1.70 - 1.74 Å |

| C=C bond length (thiophene) | 1.37 - 1.39 Å |

| C-Cl bond length | 1.70 - 1.75 Å |

| C=O bond length (acetamide) | ~1.22 Å |

| C-N bond length (acetamide) | ~1.35 Å |

Note: These are typical value ranges derived from computational studies on structurally related thiophene and acetamide compounds, as direct data for this compound is not available.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. For thiophene derivatives, the HOMO is often a π-orbital delocalized over the thiophene ring, while the LUMO is a π*-orbital. The presence of electron-withdrawing chlorine atoms is expected to lower both HOMO and LUMO energy levels and influence the energy gap.

Table 2: Representative HOMO-LUMO Energies and Energy Gaps from DFT Calculations on Related Thiophene Derivatives

| Compound Family | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Dichlorothiophene Chalcones | -6.5 to -7.0 | -2.0 to -2.5 | 4.5 to 5.0 |

| Thiophene Acetamides | -6.0 to -6.5 | -1.0 to -1.5 | 4.5 to 5.5 |

Note: These values are illustrative and based on computational studies of compounds containing dichlorothiophene or thiophene acetamide moieties.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, associated with lone pairs of electrons and nucleophilic sites, while blue regions represent positive potential, indicating electrophilic sites. For this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it a likely site for electrophilic attack. The hydrogen atoms of the amide group would exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled donor orbitals and empty acceptor orbitals. Strong interactions indicate significant electron delocalization, which contributes to the molecule's stability. In this compound, NBO analysis would likely reveal hyperconjugative interactions, such as those between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. These interactions are crucial for understanding the stability conferred by the acetamide group and its electronic interplay with the dichlorothiophene ring.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the electronic excited states of molecules. It allows for the prediction of electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions and their corresponding oscillator strengths. For aromatic and heteroaromatic compounds like this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) associated with π→π* and n→π* transitions. The results of TD-DFT calculations can be compared with experimental spectroscopic data to validate the computational model.

Potential Energy Surface (PES) Scans for Conformational and Reaction Pathway Analysis

Potential Energy Surface (PES) scans are performed to explore the conformational landscape of a molecule and to study reaction mechanisms. By systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step, a PES scan can identify energy minima corresponding to stable conformers and transition states connecting them. For this compound, a PES scan around the C-C bond connecting the thiophene ring and the acetamide group would reveal the rotational barrier and the preferred orientation of the acetamide substituent relative to the ring. This information is vital for understanding the molecule's flexibility and its most likely three-dimensional structure.

Atoms in Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), commonly known as AIM, is a theoretical framework used to analyze the electron density (ρ(r)) to partition a molecule into its constituent atoms. This method allows for a rigorous definition of chemical bonds and the characterization of their nature based on the topological properties of the electron density at specific points called bond critical points (BCPs).

For a molecule like this compound, AIM analysis would identify the BCPs for all covalent bonds (e.g., C-C, C-S, C-Cl, C-N, N-H, C=O). The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative insight into the bond strength and type.

Electron Density (ρ(r)) : A higher value of ρ(r) at the BCP generally indicates a stronger bond.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) is characteristic of shared-shell interactions, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) signifies closed-shell interactions, which are common in ionic bonds, hydrogen bonds, and van der Waals interactions.

In this compound, AIM could be used to quantify the covalent character of the C-Cl and C-S bonds within the thiophene ring and to characterize potential intramolecular hydrogen bonds, such as an interaction between the amide hydrogen and a nearby chlorine or oxygen atom.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Electron Distribution

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are methods used to visualize and analyze the electron distribution in a molecule, providing a clear picture of chemical bonding and lone pairs.

Electron Localization Function (ELF) : ELF is a function of the electron density that takes values between 0 and 1. Regions with high ELF values (approaching 1) correspond to areas where electrons are highly localized, such as covalent bonds and lone pairs. In contrast, regions with low ELF values indicate areas of low electron localization. For this compound, an ELF analysis would reveal distinct basins of high localization corresponding to the C-C, C=C, and C-S bonds of the thiophene ring, the C=O double bond of the acetamide group, the C-N and N-H bonds, and the lone pairs on the oxygen, nitrogen, sulfur, and chlorine atoms.

Localized Orbital Locator (LOL) : Similar to ELF, LOL is a tool to identify regions of high electron localization. It provides a complementary perspective on chemical bonding patterns. A key feature of LOL is its ability to clearly distinguish core and valence electron regions and to provide a detailed picture of bonding and lone-pair electrons.

Together, these methods offer a qualitative and quantitative description of the electron pairing in the molecule, helping to rationalize its structure and reactivity.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique based on electron density and its gradient, designed specifically to identify and visualize non-covalent interactions (NCIs). mdpi.com This method plots the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density. This allows for the differentiation of various interaction types:

Strong Attractive Interactions (e.g., Hydrogen Bonds) : Appear as spikes in the plot in the negative λ₂ region.

Weak Interactions (e.g., van der Waals forces) : Appear as spikes near zero on the λ₂ axis.

Strong Repulsive Interactions (e.g., Steric Clashes) : Appear as spikes in the positive λ₂ region.

For this compound, RDG analysis could be employed to visualize potential intramolecular hydrogen bonds and other weak non-covalent interactions that contribute to the molecule's preferred conformation. mdpi.com For instance, it could map the regions of interaction between the acetamide side chain and the dichlorothiophene ring.

Fukui Functions for Chemical Reactivity and Selectivity

Fukui functions are reactivity indicators derived from conceptual Density Functional Theory (DFT) that help predict the most reactive sites within a molecule. nih.govnih.gov They quantify the change in electron density at a particular point when an electron is added to or removed from the system. This allows for the identification of sites susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

f(r)⁺ : Describes the reactivity towards a nucleophilic attack (attack by an electron donor). A high value indicates a site that is favorable for accepting an electron.

f(r)⁻ : Describes the reactivity towards an electrophilic attack (attack by an electron acceptor). A high value indicates a site that is favorable for donating an electron.

In studies of other acetamide derivatives, Fukui functions have been used to identify the atoms most likely to participate in chemical reactions. nih.govsemanticscholar.org For this compound, this analysis would likely indicate that the carbonyl oxygen and the nitrogen atom are potential sites for nucleophilic attack, while certain carbon atoms on the thiophene ring might be susceptible to electrophilic attack. nih.gov This information is crucial for predicting how the molecule will interact with other chemical species. nih.gov

Illustrative Data: Fukui Indices for this compound (Note: The following data is representative and for illustrative purposes, based on typical results for similar molecules.)

| Atom | Fukui Index (f⁻) for Electrophilic Attack | Fukui Index (f⁺) for Nucleophilic Attack | Predicted Reactivity |

| O (Carbonyl) | 0.05 | 0.18 | Prone to nucleophilic attack (e.g., protonation) |

| N (Amide) | 0.12 | 0.15 | Susceptible to both electrophilic and nucleophilic attack |

| C (Carbonyl) | 0.08 | 0.25 | Prone to nucleophilic attack |

| C4 (Thiophene) | 0.15 | 0.07 | Prone to electrophilic attack |

| S (Thiophene) | 0.09 | 0.11 | Moderate reactivity |

Computational Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, which is crucial for applications in optoelectronics, including optical switching and data storage. frontiersin.orgmdpi.com Computational methods, particularly quantum chemical calculations, are invaluable for predicting and understanding the NLO properties of molecules. frontiersin.org The NLO response of a molecule is primarily determined by its polarizability (α) and hyperpolarizabilities (β, γ).

Calculation of First and Second Hyperpolarizabilities

The first hyperpolarizability (β) and second hyperpolarizability (γ) are tensors that quantify the second- and third-order NLO responses of a molecule, respectively. Large values of these properties are desirable for NLO applications. uobaghdad.edu.iq These can be calculated using computational methods like Density Functional Theory (DFT).

First Hyperpolarizability (β) : This property is associated with second-harmonic generation (frequency doubling) and is non-zero only for molecules that lack a center of symmetry. The presence of electron-donating and electron-accepting groups connected by a π-conjugated system often leads to a large β value. In this compound, the combination of the electron-rich thiophene ring and the acetamide group could result in a moderate NLO response.

Second Hyperpolarizability (γ) : This property is related to third-harmonic generation and the Kerr effect. Calculations of γ are important for understanding the third-order NLO response.

Computational studies on similar organic molecules, such as acetamide-chalcone derivatives and other thiophene-containing systems, have demonstrated that theoretical calculations can effectively predict NLO properties and guide the design of new NLO materials. uobaghdad.edu.iqmdpi.comresearchgate.net For this compound, DFT calculations could predict its β and γ values, providing insight into its potential as an NLO material.

Illustrative Data: Calculated NLO Properties (Note: The following data is representative and for illustrative purposes.)

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 3.5 D |

| Average Polarizability (α) | 150 |

| First Hyperpolarizability (β_tot) | 450 |

| Second Hyperpolarizability (γ) | 2.5 x 10⁵ |

Structure-NLO Property Relationships and π-Electronic Delocalization

The relationship between a molecule's structure and its nonlinear optical (NLO) properties is a key area of computational investigation, with significant implications for the development of new materials for optoelectronics and photonics. For organic molecules like this compound, NLO properties are intrinsically linked to the extent of π-electronic delocalization.

Computational studies on similar thiophene-based systems often employ Density Functional Theory (DFT) to calculate properties such as the first hyperpolarizability (β), a measure of the second-order NLO response. These calculations help elucidate how the arrangement of electron-donating and electron-withdrawing groups, as well as the nature of the π-conjugated bridge, influences the NLO activity. researchgate.net

In the case of this compound, the dichlorothiophene ring acts as a π-rich system. The chlorine atoms, being electron-withdrawing, and the acetamide group can modulate the electronic distribution across the molecule. The degree of π-electronic delocalization, which is crucial for NLO response, can be visualized and quantified through analyses like the Electron Localization Function (ELF) and Natural Bond Orbital (NBO) analysis. researchgate.netresearchgate.net These methods provide insights into charge transfer pathways and the stability derived from electron delocalization within the molecular structure. researchgate.net

Table 1: Key Computational Parameters for NLO Property Analysis

| Parameter | Description | Computational Method |

|---|---|---|

| First Hyperpolarizability (β) | Quantifies the second-order NLO response of a molecule. | Density Functional Theory (DFT) |

| Electron Localization Function (ELF) | A method to visualize regions of high electron localization, indicating chemical bonds and lone pairs. | DFT-based calculations |

| Natural Bond Orbital (NBO) Analysis | Analyzes the charge distribution and donor-acceptor interactions within a molecule. | DFT-based calculations |

Note: Specific values for this compound are not available in the cited literature; this table represents the general approach.

Solvation Models and Solvent Effects in Computational Studies

The chemical behavior and properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are essential for accurately predicting these effects. pitt.edu These models range from implicit models, which treat the solvent as a continuous dielectric medium, to explicit models, where individual solvent molecules are included in the simulation. pitt.edu

For a molecule like this compound, solvent polarity can affect its conformational stability, electronic spectra, and chemical reactivity. mdpi.com Implicit solvation models, such as the Polarizable Continuum Model (PCM), are often used in DFT calculations to provide a computationally efficient way to account for bulk solvent effects on properties like molecular geometry and electronic energies. dntb.gov.ua

More rigorous studies may employ a mixed implicit/explicit solvent model, where the first solvation shell is treated explicitly to capture specific solute-solvent interactions like hydrogen bonding, while the bulk solvent is represented implicitly. pitt.edu The choice of model depends on the specific property being investigated and the desired balance between accuracy and computational cost. pitt.edu

Theoretical Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions and for characterizing the high-energy transition states that govern reaction rates. nih.govresearchgate.net For this compound, theoretical studies could predict its reactivity in various chemical transformations, such as hydrolysis of the amide group or substitution reactions on the thiophene ring.

Using methods like DFT, researchers can map the potential energy surface (PES) of a reaction. nih.gov This involves locating the minimum energy structures of reactants, products, and any intermediates, as well as identifying the transition state (TS) structures that connect them. nih.govmdpi.com A transition state is a first-order saddle point on the PES, characterized by having exactly one imaginary vibrational frequency. nih.gov

The activation energy of a reaction can be calculated from the energy difference between the reactants and the transition state. This information is crucial for predicting reaction kinetics and understanding selectivity. researchgate.net For complex reactions, it is important to consider multiple possible pathways and conformers of transition states to make accurate predictions. nih.gov

Table 2: Computational Approaches for Reaction Mechanism Studies

| Concept | Description |

|---|---|

| Potential Energy Surface (PES) | A mathematical surface that describes the energy of a molecule or system as a function of its geometry. |

| Transition State (TS) Theory | A theory that describes reaction rates by considering the properties of the activated complex at the transition state. researchgate.net |

| Vibrational Frequency Analysis | Used to confirm that a calculated structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency). nih.gov |

| Intrinsic Reaction Coordinate (IRC) | A calculation to confirm that a transition state correctly connects the desired reactants and products on the PES. |

Note: This table outlines the general theoretical framework, as specific reaction mechanism studies for this compound were not found in the provided sources.

Derivatization Strategies and Structure Reactivity Relationships Excluding Biological Context

Design Principles for Modifying the Acetamide (B32628) Moiety and Thiophene (B33073) Ring

Modifications of the 2-(2,5-Dichlorothiophen-3-yl)acetamide scaffold are guided by the distinct reactivity of its two primary components: the acetamide side chain and the dichlorothiophene ring.

Acetamide Moiety: The acetamide group (-CH₂CONH₂) offers several sites for derivatization.

N-Substitution: The primary amide nitrogen can be alkylated or arylated to generate secondary amides. This is a common strategy to introduce steric bulk or new electronic features.

Carbonyl Carbon: The electrophilic carbonyl carbon is a target for nucleophiles, although this typically requires harsh conditions or conversion to a more reactive species.

α-Carbon: The methylene (B1212753) bridge (-CH₂-) can potentially be functionalized, though its reactivity is generally low unless activated.

Functional Group Transformation: The entire amide group can be converted into other functionalities. For instance, dehydration could yield a nitrile, while hydrolysis would produce the corresponding carboxylic acid, 2-(2,5-dichlorothiophen-3-yl)acetic acid. This acid can then serve as a precursor for esters, acid chlorides, or other amides.

Thiophene Ring: The 2,5-dichloro-3-thienyl core presents a different set of modification opportunities, largely governed by the strong electron-withdrawing nature of the chlorine atoms.

C4 Position: The only available proton on the thiophene ring is at the C4 position. While the ring is deactivated towards standard electrophilic aromatic substitution due to the chlorine atoms, this position remains the most likely site for such reactions under forcing conditions.

Chlorine Displacement: The chlorine atoms at the C2 and C5 positions activate the ring for nucleophilic aromatic substitution (SNAr). However, this typically requires strong nucleophiles and/or high temperatures.

Metal-Catalyzed Cross-Coupling: A more versatile strategy for modifying the thiophene ring involves replacing the chlorine atoms via metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki or Stille coupling, can be used to form new carbon-carbon bonds by coupling the chlorothiophene with organoboron or organotin reagents, respectively. This approach allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. Research on the related compound 3,4-dibromo-2,5-dichlorothiophene (B1310887) has demonstrated the efficacy of Suzuki cross-coupling for creating biaryl derivatives, a strategy directly applicable to modifying the 2- and 5-positions of the target scaffold. mdpi.com

Synthetic Strategies for Creating Structural Analogues and Heterocyclic Hybrid Systems

Building upon the core scaffold of this compound, a variety of synthetic strategies can be employed to generate a diverse library of analogues and complex heterocyclic systems.

N-Acylation Reactions: A fundamental approach to creating analogues involves the reaction of a heterocyclic amine with an activated carboxylic acid. For example, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is achieved by first converting 2-(thiophen-2-yl)acetic acid to its more reactive acid chloride intermediate, which is then reacted with 2-aminothiophene-3-carbonitrile. nih.gov This two-step process is a widely used and efficient method for amide bond formation and could be reversed to synthesize analogues of the title compound by reacting 2-(2,5-dichlorothiophen-3-yl)acetyl chloride with various amines. nih.gov

Condensation Reactions: The related precursor, 2,5-dichloro-3-acetylthiophene, is a key starting material for Claisen-Schmidt condensation reactions. researchgate.net This reaction involves the base-catalyzed condensation of the acetylthiophene with various aromatic or heteroaromatic aldehydes to produce chalcone (B49325) derivatives, which are α,β-unsaturated ketones. researchgate.net This highlights a pathway where the acetamide group of the title compound could be conceptually replaced by other functional handles to access different classes of analogues.

Palladium-Catalyzed Cross-Coupling: As a powerful tool for C-C bond formation, the Suzuki cross-coupling reaction has been successfully used to synthesize 3,4-biaryl-2,5-dichlorothiophene derivatives from 3,4-dibromo-2,5-dichlorothiophene and various arylboronic acids. mdpi.com This methodology is directly transferable to the C-Cl bonds of the this compound scaffold, enabling the introduction of diverse aromatic and heterocyclic moieties at the 2- and 5-positions of the thiophene ring.

Cascade Reactions for Heterocyclic Systems: The inherent reactivity of the scaffold can be harnessed in cascade reactions to build fused or linked heterocyclic systems. For instance, thiol-involved cascade reactions have been developed to construct dihydrothiazine scaffolds through sequential intermolecular and intramolecular C–S bond formations. mdpi.com Applying this logic, the acetamide nitrogen or a derivative could act as an internal nucleophile to react with a suitably functionalized substituent introduced onto the thiophene ring, leading to novel fused heterocyclic structures.

Influence of Substituents on Electronic Structure and Reactivity

The electronic properties and chemical reactivity of the this compound scaffold are profoundly influenced by its inherent substituents and can be further tuned by introducing new functional groups.

The two chlorine atoms at the 2- and 5-positions are powerful electron-withdrawing groups. Their inductive effect significantly lowers the electron density of the thiophene ring, which has several consequences:

Reactivity: The ring is deactivated towards electrophilic attack but activated towards nucleophilic substitution.

Electronic Energy Levels: The presence of electron-withdrawing groups like chlorine or nitro groups generally stabilizes the π-orbitals of the thiophene ring, lowering the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Conversely, introducing electron-donating groups, such as methoxy (B1213986) groups, would be expected to raise the energy of these orbitals. researchgate.net

Introducing further substituents allows for fine-tuning of these properties. For example, in studies of related thiophene derivatives, it has been shown that different substituents introduced into a central π-system lead to different crystal packing motifs and intermolecular interactions, which in turn drastically affect properties like charge transfer integrals. rsc.org The reactivity of thiophene derivatives in oxidation reactions is also highly dependent on the degree of aromatic condensation and the presence of alkyl groups. elsevierpure.com For instance, an electron-deficient dichlorothiophene substituent was found to have a specific impact on the yield of Lewis acid-catalyzed condensation reactions. acs.org

Comparative Analysis of Spectroscopic and Crystallographic Data Across Analogues

Spectroscopic and crystallographic data provide empirical insights into the structural and electronic features of this compound and its analogues. By comparing data across a series of related compounds, clear structure-property relationships can be established.

Spectroscopic Analysis: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for characterizing these molecules.

IR Spectroscopy: For acetamide derivatives, characteristic IR absorption bands include N-H stretching vibrations (around 3200-3400 cm⁻¹), a strong C=O (Amide I) band (around 1650-1690 cm⁻¹), and an N-H bending (Amide II) band (around 1550-1640 cm⁻¹). nih.gov The positions of these bands can shift depending on the electronic environment and hydrogen bonding.

¹H NMR Spectroscopy: The protons of the acetamide group (NH₂ and CH₂) and the C4-H on the thiophene ring would give characteristic signals. The chemical shift of the C4-H is particularly sensitive to the electronic nature of substituents on the ring.

¹³C NMR Spectroscopy: The chemical shifts of the thiophene ring carbons and the carbonyl carbon provide direct information about the electronic structure. Electron-withdrawing groups typically shift carbon signals downfield.

Crystallographic Analysis: Single-crystal X-ray diffraction provides precise information on molecular geometry, conformation, and intermolecular interactions in the solid state. For example, the crystal structure of (E)-1-(2,5-dichlorothiophen-3-yl)-3-o-tolylprop-2-en-1-one, a chalcone analogue, reveals a nearly planar molecule where the dihedral angle between the dichlorothiophenyl and tolyl rings is only 4.27°. researchgate.net The structure is stabilized by intramolecular C-H···O and C-H···Cl hydrogen bonds and features intermolecular C-H···O/Cl, Cl···Cl, and S···Cl interactions that build a 3D supramolecular network. researchgate.net In contrast, the crystal structure of N-(2,5-dichlorophenyl)-2,2-dichloroacetamide shows that molecules are linked into chains primarily through N-H···O hydrogen bonding. nih.gov A comparative analysis of such data across different analogues of the title compound would reveal how changes in substitution affect molecular packing, planarity, and non-covalent interaction motifs.

| Compound/Analogue | Key IR Bands (cm⁻¹) | Key ¹H NMR Signals (ppm) | Molecular Geometry Feature | Dominant Intermolecular Interactions | Reference |

|---|---|---|---|---|---|

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | N-H: ~3262, C≡N: 2222, C=O: 1688 | - | Dihedral angle between rings: 74.27° | N-H···N, C-H···N hydrogen bonds | nih.gov |

| (E)-1-(2,5-dichlorothiophen-3-yl)-3-o-tolylprop-2-en-1-one | - | - | Dihedral angle between rings: 4.27° | C-H···O/Cl, Cl···Cl, S···Cl | researchgate.net |

| N-(2,5-dichlorophenyl)-2,2-dichloroacetamide | - | - | N-H bond is syn to 2-chloro substituent | N-H···O hydrogen bonds | nih.gov |

Theoretical Insights into the Role of the this compound Scaffold in Chemical Transformations

Theoretical and computational chemistry, particularly methods based on Density Functional Theory (DFT), offer powerful tools for understanding the intrinsic properties of the this compound scaffold and predicting its behavior in chemical reactions.

Electronic Structure and Reactivity Prediction: DFT calculations can be used to determine the energies and distributions of frontier molecular orbitals (HOMO and LUMO). rsc.org The HOMO distribution indicates likely sites for electrophilic attack, while the LUMO distribution points to sites susceptible to nucleophilic attack. For the title compound, the LUMO is expected to have significant contributions from the carbon atoms attached to the chlorine atoms, consistent with their reactivity in SNAr and cross-coupling reactions. Calculations of molecular electrostatic potential maps can further visualize electron-rich and electron-poor regions of the molecule, guiding the design of regioselective reactions.

Structure-Property Relationships: Theoretical studies can elucidate the effects of substituents on molecular properties. For example, DFT calculations on 3,4-biaryl-2,5-dichlorothiophene derivatives were used to evaluate their first hyperpolarizability values, indicating their potential as nonlinear optical materials. mdpi.com Similar calculations on derivatives of the title compound could predict how modifications to the acetamide or thiophene moieties would impact its electronic and photophysical properties.

Reaction Mechanisms: Computational modeling can provide detailed insights into reaction pathways and transition states. For instance, a DFT study on a related bis(benzoxazol-2-yl)thiophene-3,4-diol elucidated the mechanism of excited-state intramolecular proton transfer (ESIPT). nih.gov This type of analysis could be applied to transformations involving the acetamide group of this compound, such as intramolecular cyclizations, to understand the reaction mechanism, calculate activation barriers, and predict the feasibility of proposed chemical transformations. By modeling the interaction of the scaffold with various reagents, theoretical chemistry serves as a predictive tool to guide synthetic efforts and explore the full potential of this versatile chemical building block.

Future Research Directions and Emerging Methodological Applications

Application of Machine Learning and AI in Predicting Synthetic Routes and Properties

Property Prediction: Machine learning algorithms can predict a wide range of physicochemical and electronic properties for novel compounds. By training models on datasets of molecules with known properties, it is possible to estimate characteristics such as solubility, stability, and electronic bandgap for 2-(2,5-Dichlorothiophen-3-yl)acetamide and its derivatives. This predictive capability is invaluable for pre-screening candidates for specific applications, thereby streamlining the experimental workflow. nih.gov

A hypothetical application of machine learning in predicting the properties of this compound derivatives is presented in the table below.

| Derivative of this compound | Predicted Property (Example) | Machine Learning Model Used (Hypothetical) |

| Introduction of a nitro group | Increased electron affinity | Gradient Boosting Regressor |

| Extension with a conjugated system | Reduced bandgap | Neural Network Potential |

| Addition of a long alkyl chain | Increased solubility in nonpolar solvents | Support Vector Machine |

Development of Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding reaction mechanisms and kinetics is fundamental to optimizing chemical processes. Advanced in situ spectroscopic techniques offer the ability to monitor reactions in real-time, providing a wealth of data that is often inaccessible through traditional offline analysis. nih.govresearchgate.net

For the synthesis of this compound, techniques such as in situ Nuclear Magnetic Resonance (NMR) and Raman spectroscopy could be employed. nih.gov These methods allow for the continuous tracking of reactant consumption, intermediate formation, and product generation without disturbing the reaction mixture. This detailed kinetic and mechanistic information is crucial for identifying reaction bottlenecks, understanding the role of catalysts, and ensuring process safety and reproducibility. rsc.org For instance, real-time monitoring could elucidate the precise mechanism of the amidation step in the synthesis of this compound, leading to improved yields and purity. evitachem.comnih.gov

| Spectroscopic Technique | Information Obtainable for this compound Synthesis | Potential Impact on Research |

| In situ NMR | Real-time concentration of reactants, intermediates, and products. | Optimization of reaction conditions (temperature, catalyst loading). |

| In situ Raman | Vibrational information on functional groups, monitoring of solid-state reactions. | Understanding of reaction pathways and catalyst behavior. |

| In situ FTIR | Identification of transient species and reaction intermediates. | Elucidation of complex reaction mechanisms. |

High-Throughput Computational Screening for Novel Material Science Applications

High-throughput computational screening has emerged as a powerful tool for the discovery of new materials with tailored properties. ewadirect.comsemanticscholar.orgscienceintheclassroom.org This approach involves the rapid computational evaluation of large virtual libraries of compounds, allowing for the identification of promising candidates for experimental validation.

Given the presence of the electron-rich thiophene (B33073) ring, this compound could serve as a building block for novel organic electronic materials. nih.govresearchgate.net High-throughput screening, based on methods like Density Functional Theory (DFT), can be used to predict the electronic and optical properties of a wide array of its derivatives. rsc.orgresearchgate.net By systematically modifying the substituents on the thiophene ring or the acetamide (B32628) group, it is possible to screen for molecules with desirable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge transport characteristics, and optical absorption spectra. nih.govresearchgate.net This computational pre-screening can significantly accelerate the discovery of new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.gov

Exploration of this compound in Catalysis or Supramolecular Assembly

The unique structural features of this compound also suggest its potential utility in the fields of catalysis and supramolecular chemistry.

Catalysis: While not a traditional catalyst itself, the thiophene moiety can be a ligand for metal catalysts. The sulfur and nitrogen atoms in this compound could potentially coordinate with metal centers, and derivatives of this compound could be explored as ligands in various catalytic transformations. Further research would be needed to investigate the synthesis of such metal complexes and evaluate their catalytic activity.

Q & A

Q. What cross-disciplinary approaches integrate this compound into functional materials?

- Methodological Answer :

- Conductive polymers : Electropolymerize thiophene derivatives for organic electronics.

- MOF composites : Coordinate acetamide groups with Zn²⁺ or Cu²⁺ nodes for gas adsorption.

- Photodynamic therapy : Conjugate with porphyrin derivatives for ROS generation under UV .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.